2-[(3-methylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
2-[(3-methylphenoxy)methyl]-1H-benzimidazole is an organic compound with the molecular formula C15H14N2O. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 2-[(3-methylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 3-methylphenol with benzimidazole in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
2-[(3-methylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring or the phenoxy group are replaced by other groups.
Scientific Research Applications
2-[(3-methylphenoxy)methyl]-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(3-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-[(3-methylphenoxy)methyl]-1H-benzimidazole can be compared with other similar compounds such as:
2-[(2-methylphenoxy)methyl]-1H-benzimidazole: This compound has a similar structure but with a different position of the methyl group on the phenoxy ring.
2-[(4-methylphenoxy)methyl]-1H-benzimidazole: Another structural isomer with the methyl group in a different position.
2-[(3-chlorophenoxy)methyl]-1H-benzimidazole: A compound with a chlorine atom instead of a methyl group on the phenoxy ring.
These similar compounds may exhibit different chemical and biological properties due to the variations in their structures, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-[(3-methylphenoxy)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-5-4-6-12(9-11)18-10-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGFRGJUURRDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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